O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride
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Overview
Description
O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride: is a chemical compound with the molecular formula C3H7Cl2NO and a molecular weight of approximately 144 g/mol . It is also known by its IUPAC name, O-(2-chloroallyl)hydroxylamine hydrochloride . This compound is typically found in a crystalline solid form and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride involves the reaction of 3-chloroprop-1-ene with hydroxylamine hydrochloride under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at a temperature of around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oximes or nitroso compounds under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used, and the reactions are conducted under controlled temperature and pH conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted hydroxylamines and their derivatives.
Oxidation Reactions: Products include oximes and nitroso compounds.
Scientific Research Applications
O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the formation of stable complexes . The compound can act as a nucleophile, attacking electrophilic centers in target molecules and forming covalent bonds. This interaction can modulate the activity of enzymes or alter the function of biological pathways .
Comparison with Similar Compounds
O-(3-chloroprop-2-en-1-yl)hydroxylamine hydrochloride: This compound has a similar structure but differs in the position of the chlorine atom.
Hydroxylamine hydrochloride: A simpler compound that lacks the chloropropenyl group and has different reactivity and applications.
Uniqueness: O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride is unique due to its specific structural features, which confer distinct reactivity and applications compared to similar compounds. Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C3H7Cl2NO |
---|---|
Molecular Weight |
144.00 g/mol |
IUPAC Name |
O-(2-chloroprop-2-enyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C3H6ClNO.ClH/c1-3(4)2-6-5;/h1-2,5H2;1H |
InChI Key |
MXYJIEVSGXYIPO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CON)Cl.Cl |
Origin of Product |
United States |
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